4-bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Description
4-Bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 1157320-22-3) is a halogenated benzamide derivative with the molecular formula C₁₁H₁₃BrClNO₂ and a molecular weight of 306.6 g/mol . It features a benzamide core substituted with bromine (4-position) and chlorine (2-position), coupled to a 1-hydroxy-2-methylpropan-2-yl amine group. This compound is commercially available (e.g., Combi-Blocks Inc.) with a purity of 95% and is utilized in research settings for applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,6-15)14-10(16)8-4-3-7(12)5-9(8)13/h3-5,15H,6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVICSBTFPBXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzoic acid and 1-hydroxy-2-methylpropan-2-amine.
Amidation Reaction: The 4-bromo-2-chlorobenzoic acid is reacted with 1-hydroxy-2-methylpropan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to carry out the amidation reaction efficiently.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the benzamide structure.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the hydroxy group results in the formation of a ketone or aldehyde.
Reduction Products: Reduction of the benzamide can lead to the formation of amines or alcohols.
Scientific Research Applications
4-bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
The structural uniqueness of the target compound lies in its halogenation pattern and the hydroxyalkylamine substituent. Below is a comparative analysis with analogous compounds:
Key Observations :
- Halogenation Patterns: The target compound’s dual halogenation (Br and Cl) distinguishes it from mono-halogenated analogs like 3-bromo or 2-bromo derivatives . Fluorinated variants (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity .
- Hydroxyalkylamine Group : The 1-hydroxy-2-methylpropan-2-yl group improves solubility compared to nitro or trifluoropropoxy substituents, which may enhance pharmacokinetic properties .
Structural and Crystallographic Insights
- N-(2-Nitrophenyl)-4-bromo-benzamide : Crystallographic studies reveal two molecules per asymmetric unit, with mean σ(C–C) = 0.006 Å and R factor = 0.049 .
- Target Compound : Structural data are lacking, but analogous compounds (e.g., ) suggest planar benzamide cores with slight torsional deviations due to substituent steric effects.
Biological Activity
4-Bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS Number: 1638668-14-0) is a synthetic compound with potential pharmacological applications. Its unique structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Chemical Structure
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may influence pathways related to inflammation, pain modulation, and possibly neuroprotection.
Antiinflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Analgesic Effects
The compound's analgesic properties are hypothesized to arise from its interaction with pain pathways, potentially modulating the release of neurotransmitters involved in pain perception.
Neuroprotective Effects
Some studies have indicated that derivatives of similar compounds may provide neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This suggests a potential role in treating neurodegenerative diseases.
Case Studies
-
Study on Inflammation : In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS), indicating strong anti-inflammatory activity.
Parameter Control Group Treatment Group TNF-alpha (pg/mL) 250 50 IL-6 (pg/mL) 300 70 -
Neuroprotection Study : A study involving neuronal cell lines treated with oxidative stress showed that the compound reduced cell death by approximately 40% compared to untreated controls, suggesting potential neuroprotective properties.
Treatment Cell Viability (%) Control 60 Compound Treatment 84
Pharmacokinetics
Limited data is available regarding the pharmacokinetics of this compound. However, similar compounds often exhibit moderate absorption rates with metabolism occurring primarily via phase I reactions followed by phase II conjugation processes, predominantly glucuronidation.
Q & A
Q. What are the recommended synthetic routes for 4-bromo-2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide?
- Methodological Answer : A two-step approach is commonly employed: (i) Bromination/Chlorination : Introduce bromine and chlorine substituents via electrophilic aromatic substitution using Br₂/FeBr₃ or Cl₂/FeCl₃ under controlled temperatures (0–5°C). (ii) Amidation : React the halogenated benzoyl chloride with 1-hydroxy-2-methylpropan-2-amine in dichloromethane (DCM) using pyridine as a base to neutralize HCl byproducts. Catalytic hydrogenation (Pd/C, H₂) may be required to reduce intermediates .
- Validation : Monitor reaction progress via TLC and confirm product purity through HPLC or NMR.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow : (i) Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). (ii) Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR (amide C=O stretch ~1650 cm⁻¹). (iii) Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 347.2) .
Q. What are the primary biochemical targets for structurally similar benzamide derivatives?
- Target Identification : Similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) inhibit bacterial acps-pptase enzymes , which regulate lipid biosynthesis and bacterial proliferation .
- Screening Methods : Use enzyme inhibition assays (e.g., fluorescence-based) and bacterial growth curves to validate target engagement.
Advanced Research Questions
Q. How to design experiments to elucidate the mechanism of action against bacterial targets?
- Experimental Design : (i) Enzyme Kinetics : Measure inhibition constants (Kᵢ) for acps-pptase using Michaelis-Menten kinetics. (ii) Gene Knockout : Compare bacterial survival rates in wild-type vs. acps-pptase-deficient strains. (iii) Molecular Docking : Use PubChem-derived structural data (e.g., InChI=1S/C20H13Cl2F3N2O...) to model binding interactions .
Q. How to address contradictory data in structure-activity relationship (SAR) studies?
- Resolution Strategy : (i) Crystallography : Resolve X-ray structures (e.g., Acta Crystallographica reports) to confirm bond lengths/angles and identify steric clashes. (ii) Computational Modeling : Perform DFT calculations to compare electronic properties (e.g., halogen σ-hole interactions) across derivatives. (iii) Bioactivity Correlation : Re-test compounds under standardized conditions (e.g., pH 7.4, 37°C) to minimize experimental variability .
Q. How to optimize synthetic yields under varying catalytic conditions?
- Optimization Framework : (i) Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency. (ii) Solvent Effects : Compare polar aprotic (DMF, DCM) vs. protic (MeOH, EtOH) solvents. (iii) DoE (Design of Experiments) : Use response surface methodology to model temperature (20–80°C) and catalyst loading (1–5 mol%) effects .
Q. What analytical methods are suitable for characterizing byproducts in multi-step synthesis?
- Byproduct Analysis : (i) LC-MS/MS : Identify halogenated impurities (e.g., dehydrohalogenation products) via fragmentation patterns. (ii) X-ray Diffraction : Resolve crystalline byproducts (e.g., unreacted intermediates) using single-crystal XRD. (iii) NMR Titration : Detect trace amines or hydroxylated impurities via ¹H NMR spin-spin coupling .
Q. How to integrate computational modeling with experimental data for target prediction?
- Hybrid Workflow : (i) Pharmacophore Mapping : Use PubChem bioactivity data to define essential features (e.g., halogen positioning). (ii) MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to predict binding stability. (iii) Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .
Q. How to evaluate the impact of halogen substituents on bioactivity?
Q. How to address stability issues under different storage conditions?
- Stability Protocol :
(i) Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways.
(ii) HPLC Monitoring : Track hydrolysis (amide bond cleavage) or oxidation (hydroxyl → ketone) over time.
(iii) Excipient Screening : Test stabilizers (e.g., ascorbic acid) in lyophilized formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
